molecular formula C21H20FN5O2S B2679933 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 852144-65-1

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2679933
CAS No.: 852144-65-1
M. Wt: 425.48
InChI Key: SVBZUHMJAOEBMX-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H20FN5O2S and its molecular weight is 425.48. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Compounds structurally related to 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide have demonstrated notable anticancer effects. For instance, a study by Wang et al. (2015) found that replacing the acetamide group in N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide with an alkylurea moiety resulted in potent antiproliferative activities against human cancer cell lines and reduced toxicity.

Radiosynthesis for Imaging Applications

Derivatives of this compound have been used in the radiosynthesis of selective radioligands for imaging purposes. Dollé et al. (2008) synthesized DPA-714, a derivative with a fluorine atom, allowing for labeling with fluorine-18 and imaging using positron emission tomography (PET) (Dollé et al., 2008).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of related compounds. Debnath and Ganguly (2015) synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and found them to have promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Anti-Inflammatory and Antiplasmodial Properties

Research by Mphahlele et al. (2017) on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides revealed potential in vitro antiplasmodial properties against Plasmodium falciparum, suggesting possible applications in malaria treatment (Mphahlele et al., 2017). Similarly, compounds with a similar structure have shown significant anti-inflammatory activity, as observed by Sunder and Maleraju (2013) (Sunder & Maleraju, 2013).

Enzyme Inhibition and Anticancer Activities

Further, compounds with this structural framework have been studied for their enzyme inhibitory activities. Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and evaluated them for inhibition potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (Virk et al., 2018). These properties can be crucial for developing treatments for various diseases.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2S/c1-29-11-10-27-20(15-12-23-17-8-4-2-6-14(15)17)25-26-21(27)30-13-19(28)24-18-9-5-3-7-16(18)22/h2-9,12,23H,10-11,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBZUHMJAOEBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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